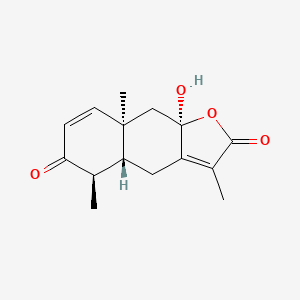
(15N)azanyl(113C)methylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(15N)azanyl(113C)methylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted phosphonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(15N)azanyl(113C)methylphosphonic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (15N)azanyl(113C)methylphosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and coordination chemistry. The isotopic labels allow for precise tracking and analysis of the compound in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid: Similar in structure but lacks isotopic labeling.
Aminomethylphosphonic Acid: Similar functional groups but different isotopic composition.
Glycine-15N: Contains nitrogen-15 but lacks the phosphonic acid group.
Uniqueness
(15N)azanyl(113C)methylphosphonic acid is unique due to its dual isotopic labeling with nitrogen-15 and carbon-13. This makes it particularly valuable in studies requiring precise isotopic tracking, such as NMR spectroscopy and mass spectrometry, providing insights that are not possible with non-labeled or singly labeled compounds .
Properties
Molecular Formula |
CH6NO3P |
|---|---|
Molecular Weight |
113.023 g/mol |
IUPAC Name |
(15N)azanyl(113C)methylphosphonic acid |
InChI |
InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/i1+1,2+1 |
InChI Key |
MGRVRXRGTBOSHW-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH2]([15NH2])P(=O)(O)O |
Canonical SMILES |
C(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
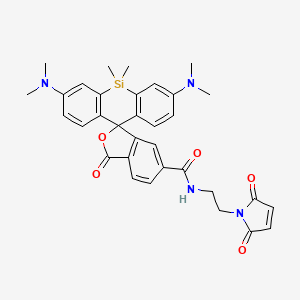
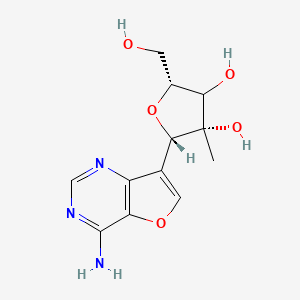
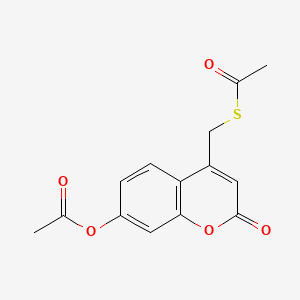
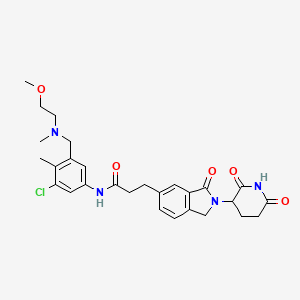
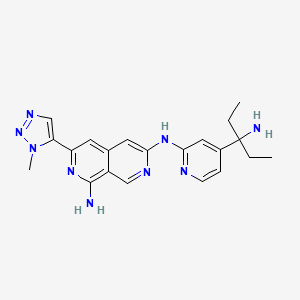
![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)
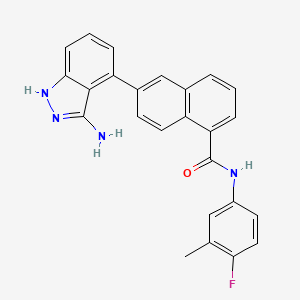
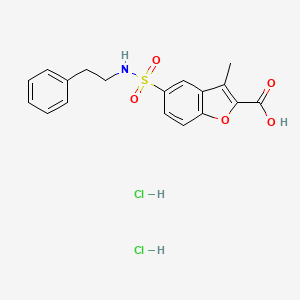

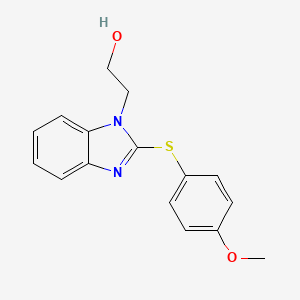
![(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B12380533.png)
